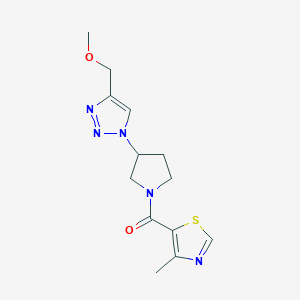
(3-(4-(甲氧甲基)-1H-1,2,3-三唑-1-基)吡咯啉-1-基)(4-甲基噻唑-5-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone is a useful research compound. Its molecular formula is C13H17N5O2S and its molecular weight is 307.37. The purity is usually 95%.
BenchChem offers high-quality (3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Imidazole and Thiazole Background
Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. It is also referred to as 1,3-diazole. One nitrogen atom in imidazole bears a hydrogen atom, while the other is pyrrole-type nitrogen. Due to its amphoteric nature, imidazole exhibits both acidic and basic properties. It plays a crucial role in various natural products, including histidine, purine, histamine, and DNA structures .
Thiazole, on the other hand, is a five-membered ring containing sulfur and nitrogen atoms. It is found in several biologically active compounds and pharmaceuticals. Combining imidazole and thiazole in a single molecule creates a hybrid structure with diverse potential applications.
a. Antibacterial and Antimycobacterial Activity: Studies suggest that derivatives of 1,3-diazole exhibit antibacterial and antimycobacterial effects. These compounds could potentially serve as agents against bacterial infections, including drug-resistant strains.
b. Anti-Inflammatory Properties: The compound may modulate inflammatory responses, making it relevant for conditions involving inflammation.
c. Antitumor Potential: Researchers have explored its antitumor activity. Further investigations are needed to understand its mechanism and potential therapeutic applications in cancer treatment.
d. Antidiabetic Effects: The compound’s impact on glucose metabolism and insulin sensitivity warrants investigation. It might contribute to managing diabetes.
e. Antioxidant Properties: Antioxidants play a crucial role in protecting cells from oxidative damage. The compound’s antioxidant potential merits exploration.
f. Antiviral Activity: Given the ongoing need for antiviral drugs, evaluating this compound’s antiviral effects could be valuable.
g. Other Activities: The compound has also shown promise in areas such as anti-allergic, antipyretic, antihelmintic, antifungal, and ulcerogenic activities.
Conclusion
The compound’s diverse activities and its presence in existing drugs highlight its potential for further research and development. Scientists continue to explore its applications across various fields, from medicine to materials science. 🌟
属性
IUPAC Name |
[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c1-9-12(21-8-14-9)13(19)17-4-3-11(6-17)18-5-10(7-20-2)15-16-18/h5,8,11H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGYNDVEHUERBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC(C2)N3C=C(N=N3)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(tert-butyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2696045.png)
![1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B2696046.png)
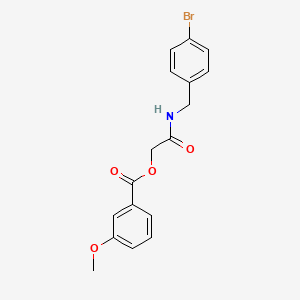
![2-(2-chloro-6-fluorobenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2696052.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]acetamide](/img/structure/B2696054.png)
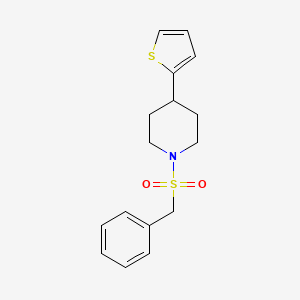
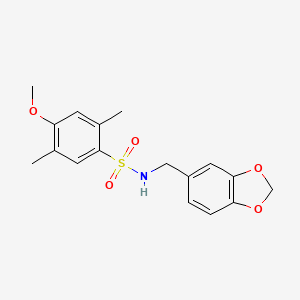
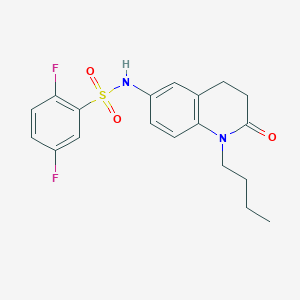
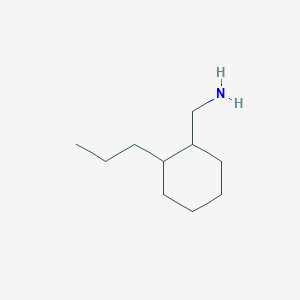
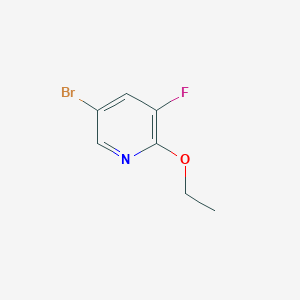
![6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B2696062.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(3-methoxyphenyl)sulfanyl]pyrimidine](/img/structure/B2696064.png)
